N-[4-(butanoylsulfamoyl)phenyl]benzamide
Description
N-[4-(Butanoylsulfamoyl)phenyl]benzamide is a sulfonamide derivative featuring a benzamide moiety linked to a sulfamoylphenyl group substituted with a butanoyl chain. Sulfonamides are historically significant for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in folate synthesis . This compound’s structure combines a sulfonamide (critical for targeting bacterial enzymes) with a benzamide group, which may enhance binding affinity or modify pharmacokinetic properties. Its synthesis typically involves reacting a sulfa drug precursor with butanoyl chloride under basic conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[4-(butanoylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-6-16(20)19-24(22,23)15-11-9-14(10-12-15)18-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMYBBDCHSVJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butanoylsulfamoyl)phenyl]benzamide typically involves the condensation of 4-aminobenzamide with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butanoylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(butanoylsulfamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(butanoylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in the release of arachidonic acid from phospholipids. By inhibiting this enzyme, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
Key Observations :
- Conventional vs.
- Solvent Impact : Pyridine is commonly used as both a solvent and base, but its toxicity may necessitate alternatives for scalable production.
Antimicrobial Activity
- N-[4-(Butanoylsulfamoyl)phenyl]benzamide: Expected to inhibit bacterial growth via sulfonamide-mediated DHPS inhibition, though specific data are lacking.
- Salicylamide Analogues : 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide showed 82–90% biomass reduction in Desulfovibrio piger at 1.10 µmol/L, outperforming other derivatives .
- Imidazole Derivatives : 4-(1H-Imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide demonstrated potent antifungal activity, likely due to imidazole’s metal-chelating properties .
Anticancer and Enzyme Inhibition
- Heterocyclic Benzamides: N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide (IC₅₀ = 0.12 µM against LSD1) highlights the role of thiophene in enhancing enzyme binding .
- Imidazole Derivatives : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibited selective cytotoxicity against cervical cancer cells .
Physicochemical Properties
Table 3: Property Comparison
*Predicted using Molinspiration.
Key Observations :
- Lipophilicity : Longer acyl chains (e.g., lauroyl) increase LogP, reducing water solubility but improving lipid membrane penetration.
- Solubility : Hydroxyl groups in salicylamides improve polarity, enhancing solubility in polar solvents like DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
